6-Chloro-5-iodopyridine-3-carboxamide: A Technical Guide for Researchers
6-Chloro-5-iodopyridine-3-carboxamide: A Technical Guide for Researchers
An In-depth Examination of a Versatile Heterocyclic Building Block in Modern Drug Discovery
Introduction
Substituted pyridine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles. Within this important class of compounds, 6-Chloro-5-iodopyridine-3-carboxamide emerges as a particularly valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, tailored for researchers and scientists in the field.
Chemical Identifiers and Physicochemical Properties
The unique arrangement of chloro, iodo, and carboxamide functional groups on the pyridine ring endows 6-Chloro-5-iodopyridine-3-carboxamide with specific reactivity and physicochemical characteristics. These identifiers are crucial for database searches and unambiguous compound registration.[3][4][5][6]
| Property | Value | Source |
| Molecular Formula | C6H4ClIN2O | [7] |
| Molecular Weight | 282.47 g/mol | [7] |
| SMILES String | C1=C(C(=CN=C1Cl)I)C(=O)N | Inferred from structure |
| InChI Key | Not available in search results | |
| CAS Number | 1295513-39-3 | [7] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | General knowledge |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 6-Chloro-5-iodopyridine-3-carboxamide.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-5-iodonicotinic acid
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To a solution of 6-chloronicotinic acid in concentrated sulfuric acid, add N-iodosuccinimide (NIS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and adjust the pH to neutral with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-5-iodonicotinic acid.
Rationale: The electron-withdrawing nature of the chlorine atom and the carboxylic acid group directs the electrophilic iodination to the 5-position of the pyridine ring. NIS is a convenient and effective source of electrophilic iodine.
Step 2: Synthesis of 6-Chloro-5-iodopyridine-3-carboxamide
-
Reflux a mixture of 6-chloro-5-iodonicotinic acid and thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add this solution dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 6-Chloro-5-iodopyridine-3-carboxamide.
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic acyl substitution by ammonia to form the desired carboxamide.
Applications in Research and Drug Development
Pyridine carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10] The unique substitution pattern of 6-Chloro-5-iodopyridine-3-carboxamide makes it an attractive scaffold for the development of novel therapeutic agents.
Potential as an Intermediate in the Synthesis of Bioactive Molecules
The chloro and iodo substituents on the pyridine ring serve as versatile handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at these positions, enabling the exploration of a vast chemical space in the search for new drug candidates.
Antimicrobial and Antifungal Potential
Numerous studies have highlighted the antimicrobial and antifungal activities of pyridine carboxamide derivatives.[10][11] For instance, certain derivatives have been shown to be effective against various bacterial and fungal strains.[8] The presence of halogen substituents can enhance the lipophilicity and, consequently, the cell permeability of the compounds, which may contribute to their antimicrobial effects. The title compound could serve as a precursor for novel agents targeting bacterial or fungal pathogens.
Use in the Development of Enzyme Inhibitors
The pyridine carboxamide moiety is a common feature in many enzyme inhibitors. For example, some pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[10] Furthermore, substituted pyridine carboxamides have been explored as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.[12] 6-Chloro-5-iodopyridine-3-carboxamide provides a valuable starting point for the design and synthesis of novel enzyme inhibitors with potential applications in oncology and infectious diseases.
Caption: Inhibition of a target enzyme by a pyridine carboxamide derivative.
Safety and Handling
While specific toxicological data for 6-Chloro-5-iodopyridine-3-carboxamide are not available, it is prudent to handle this compound with the same precautions as other halogenated aromatic compounds. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
6-Chloro-5-iodopyridine-3-carboxamide is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, making it an ideal starting material for the development of new therapeutic agents targeting a variety of diseases. This technical guide provides a foundation for researchers to explore the potential of this and related compounds in their own research endeavors.
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